molecular formula C12H17ClN2O3 B8166638 tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate

Cat. No.: B8166638
M. Wt: 272.73 g/mol
InChI Key: RQUIZZQNWJCXSG-UHFFFAOYSA-N
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Description

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate is an organic compound with the molecular formula C12H18ClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate typically involves the reaction of 6-chloropyridin-3-ol with tert-butyl (2-bromoethyl)carbamate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chloropyridin-3-ol is replaced by the tert-butyl (2-bromoethyl)carbamate, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as the corresponding alcohol.

    Substitution: Substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-chloropyridin-2-yl)carbamate
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl (2-((6-chloropyridin-3-yl)oxy)ethyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a chloropyridinyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(6-chloropyridin-3-yl)oxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)14-6-7-17-9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUIZZQNWJCXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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